
(2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. In
Applications De Recherche Scientifique
Preclinical Disposition and Efficacy Predictions of GDC-0973
GDC-0973, chemically similar to the compound , has been studied for its preclinical disposition and its potential efficacy predictions in human doses based on its pharmacokinetic and pharmacodynamic modeling in mouse xenograft models. This compound is a potent inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase 1/2, crucial in cell signaling pathways. The study detailed its moderate clearance rates in mice, rats, and monkeys, and a low clearance rate in dogs, along with a large volume of distribution across species. The clearance and volume of distribution in humans were predicted through allometric scaling, and an indirect response model was applied to establish the relationship between plasma concentration and tumor growth inhibition, with a predicted efficacious dose of approximately 10 mg (Choo et al., 2012).
Antimicrobial Activity of Organotin(IV) Complexes
Research on organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives has shown significant antimicrobial activities against a range of bacterial and fungal strains. The synthesized complexes demonstrated better antibacterial activities, suggesting their potential as drug candidates. The dibutyltin(IV) derivative, in particular, exhibited higher activity compared to other organotin(IV) derivatives, highlighting the therapeutic potential of these compounds in addressing microbial infections (Singh et al., 2016).
Spectroscopic Properties and Theoretical Studies
The electronic absorption, excitation, and fluorescence properties of compounds similar to the subject compound have been analyzed in various solvent environments. These studies include experimental and theoretical approaches to understand the effects of structure and environment on the spectroscopic behaviors of these compounds. Such investigations are crucial for designing compounds with desired optical and electronic properties for applications in materials science and molecular electronics (Al-Ansari, 2016).
Synthesis and Antimicrobial Activity of Pyrazoline Derivatives
A series of pyrazoline derivatives, structurally related to the compound of interest, were synthesized and evaluated for their antimicrobial activity. These compounds, particularly those with a methoxy group, showed high antimicrobial activity, suggesting the potential of such chemical frameworks in the development of new antimicrobial agents. This research underscores the importance of exploring diverse chemical scaffolds for their biological activities (Kumar et al., 2012).
Propriétés
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-16(18)23-14-6-2-1-5-13(14)15(21)20-9-12(10-20)22-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLICHDHUEZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2SC(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

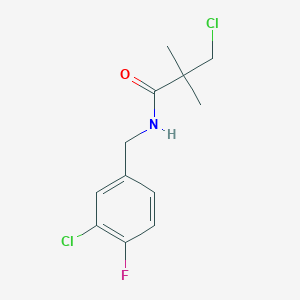

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)
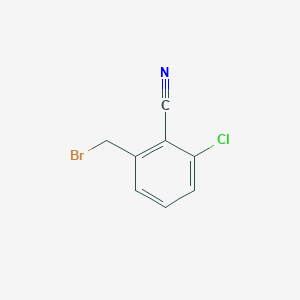
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
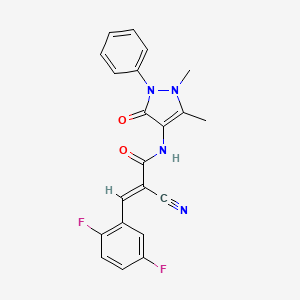

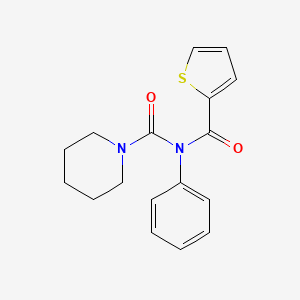

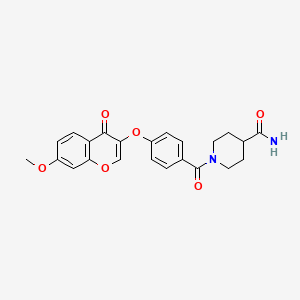
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)
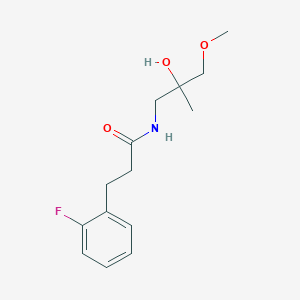
![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)